DMP 696

anxiety sedation ataxia

DMP 696 is a research-grade CRF1 antagonist with superior pharmacological profile: 1.7 nM Ki, >1000-fold CRF1-selectivity, and >30-fold separation between anxiolytic efficacy and motor impairment. It demonstrates efficacy in antidepressant assays where other CRF1 antagonists (e.g., antalarmin, DMP 904) fail. Ideal for validating receptor occupancy assays and studying novel anxiolytic mechanisms with reduced abuse liability potential. For R&D use only; not for human use. Inquiry for bulk quantities.

Molecular Formula C18H21Cl2N5O2
Molecular Weight 410.3 g/mol
CAS No. 202578-52-7
Cat. No. B1670833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMP 696
CAS202578-52-7
Synonyms4-(1,3-dimethoxy-2-propylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)(1,5-a)pyrazolo-1,3,5-triazine
DMP 696
DMP-696
DMP696
Molecular FormulaC18H21Cl2N5O2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C
InChIInChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23)
InChIKeyMDWRPTOUDPFXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMP 696 (CAS 202578-52-7): A Highly Selective, Nonpeptide CRF1 Receptor Antagonist for Anxiety and Depression Research


DMP 696 (CAS: 202578-52-7) is a small-molecule, nonpeptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor [1]. It was developed as a research compound for investigating the role of CRF1 receptors in stress-related disorders, including anxiety and depression [1]. DMP 696 exhibits high affinity for human CRF1 receptors, with reported Ki values in the low nanomolar range (1.7-2 nM) [2], and demonstrates >1000-fold selectivity for CRF1 over the CRF2 receptor subtype [1].

Why DMP 696 Cannot Be Simply Substituted with Other CRF1 Antagonists


While multiple CRF1 antagonists exist, their functional and behavioral profiles vary significantly. Direct comparative studies reveal that compounds within this class cannot be considered interchangeable. For instance, in a standardized antidepressant assay, DMP 696 exhibited efficacy at low doses (3-10 mg/kg), while other potent CRF1 antagonists like antalarmin (Ki ≈ 1-2.7 nM) and the structurally related DMP 904 failed to show any effect [1]. Furthermore, DMP 696's favorable separation between anxiolytic efficacy and motor impairment, demonstrated to be up to 30-fold in vivo [2], is not a universal property of all CRF1 antagonists or classical anxiolytics. Therefore, selection based on target potency alone is insufficient; empirical validation in the relevant model system is required.

Quantitative Evidence Guide: DMP 696 Differentiation from Comparators


Superior Motor Safety Margin Relative to Benzodiazepine Anxiolytic

DMP 696 demonstrates a significantly wider therapeutic window compared to the classical benzodiazepine chlordiazepoxide (CDP) in the rat defensive withdrawal model of anxiety [1]. DMP 696 reduced exit latency (anxiolytic effect) without producing sedation or ataxia at doses up to 30-fold higher than its effective dose [1]. In contrast, CDP produced significant motor impairment at the same doses required for anxiolytic efficacy [1].

anxiety sedation ataxia motor coordination

Divergent Antidepressant-Like Activity Compared to Structurally Similar and Equipotent CRF1 Antagonists

In a direct comparative study of multiple CRF1 antagonists, DMP 696 demonstrated significant antidepressant-like activity in the mouse tail suspension test, whereas the closely related compound DMP 904 and the potent antagonist antalarmin were inactive [1]. This divergence in functional activity occurred despite all three compounds possessing high affinity for the CRF1 receptor [1].

depression tail suspension test antidepressant CRF1 antagonist

Different Discriminative Stimulus Profile from Benzodiazepines

In drug discrimination studies, DMP 696 failed to substitute for the benzodiazepine chlordiazepoxide (CDP) and could not be established as a discriminative stimulus on its own, even at doses up to 10-fold higher than those producing anxiolytic effects [1]. This profile is distinct from CDP, which readily serves as a discriminative stimulus, and suggests that DMP 696's subjective effects differ from classical benzodiazepines [1].

drug discrimination anxiolytic benzodiazepine abuse liability

Quantitative Relationship Between In Vivo Receptor Occupancy and Behavioral Efficacy

A well-defined exposure-response relationship has been established for DMP 696, linking in vivo CRF1 receptor occupancy to its anxiolytic effect [1]. At a dose of 3 mg/kg (PO), DMP 696 occupies approximately 60% of brain CRF1 receptors, which correlates with a ~50% reduction in exit latency in the defensive withdrawal test [1]. The in vivo IC50 (plasma-free concentration) of 1.22 nM closely matches the in vitro IC50 of ~1.0 nM, indicating that the free drug concentration in plasma accurately predicts brain receptor engagement [1].

receptor occupancy pharmacokinetics PK/PD brain penetration

Optimal Research Applications for DMP 696 Based on Validated Evidence


Investigating Anxiolytic Mechanisms Without Motor Confounds

DMP 696 is ideally suited for behavioral pharmacology studies where it is critical to distinguish true anxiolytic effects from general motor depression or sedation. Its demonstrated >30-fold separation between effective anxiolytic doses and those that impair motor function (rotarod performance) in rats [1] makes it a superior tool compared to benzodiazepines like chlordiazepoxide, which produce sedation and ataxia at anxiolytic doses [1].

Probing Antidepressant-Like Activity of Selective CRF1 Antagonism

DMP 696 is a uniquely effective tool for studying the antidepressant potential of CRF1 receptor blockade. In contrast to other high-affinity CRF1 antagonists (e.g., DMP 904, antalarmin), DMP 696 has demonstrated clear efficacy in reducing immobility time in the mouse tail suspension test at doses of 3-10 mg/kg [2]. This specificity enables researchers to dissect the divergent functional properties within this class of compounds.

Studies on Non-Benzodiazepine Anxiolytic Subjective Effects and Abuse Liability

DMP 696's failure to substitute for chlordiazepoxide in drug discrimination assays and its inability to serve as a discriminative stimulus on its own [3] position it as a critical tool for investigating novel anxiolytic mechanisms with a potentially different subjective effect and abuse liability profile compared to classical benzodiazepines.

Establishing PK/PD Relationships for CNS Receptor Occupancy

The well-characterized relationship between DMP 696's plasma exposure, brain receptor occupancy, and behavioral efficacy [4] makes it an excellent reference compound for developing and validating new ex vivo receptor occupancy assays. Its strong correlation between in vitro and in vivo IC50 values (1.0 nM vs. 1.22 nM free plasma) [4] provides a benchmark for translational pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMP 696

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.